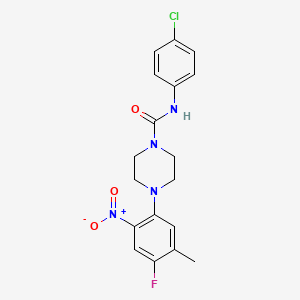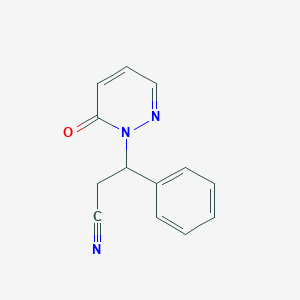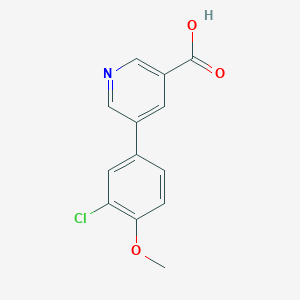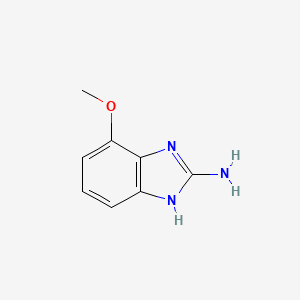
1-(4-Propoxyphenyl)ethanone oxime
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-(4-Propoxyphenyl)ethanone oxime is utilized in several research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Employed in the development of new materials and chemical processes
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 1-(4-Propoxyphenyl)ethanone oxime are currently unknown. This compound belongs to the class of organic compounds known as oximes, which are known to interact with various enzymes and receptors in the body . .
Mode of Action
As an oxime, it may interact with its targets through the formation of covalent bonds . The oxygen atom in the oxime group can act as a nucleophile, reacting with electrophilic sites on target molecules . This can lead to changes in the structure and function of the target, potentially altering its activity.
Biochemical Pathways
Given its chemical structure, it may be involved in reactions with aldehydes and ketones, leading to the formation of oximes
Pharmacokinetics
Its molecular weight of 193.25 suggests that it may be absorbed in the gastrointestinal tract and distributed throughout the body.
Result of Action
As an oxime, it may form covalent bonds with target molecules, potentially altering their structure and function . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Propoxyphenyl)ethanone oxime can be synthesized through the reaction of 1-(4-propoxyphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction typically involves refluxing the mixture in ethanol under nitrogen atmosphere for several hours . The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Propoxyphenyl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
Comparaison Avec Des Composés Similaires
- 1-(4-Methoxyphenyl)ethanone oxime
- 1-(4-Ethoxyphenyl)ethanone oxime
- 1-(4-Butoxyphenyl)ethanone oxime
Comparison: 1-(4-Propoxyphenyl)ethanone oxime is unique due to its propoxy group, which influences its chemical reactivity and biological interactions. Compared to its methoxy, ethoxy, and butoxy analogs, the propoxy derivative may exhibit different solubility, stability, and binding properties .
Propriétés
IUPAC Name |
N-[1-(4-propoxyphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)9(2)12-13/h4-7,13H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWQJIJVMOLTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



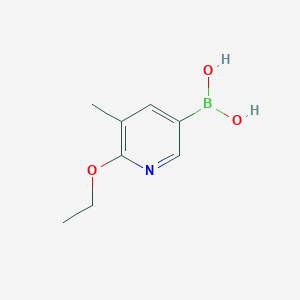
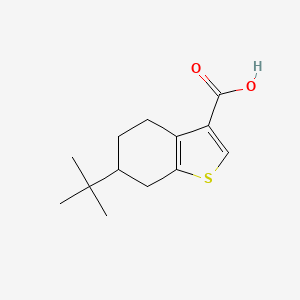
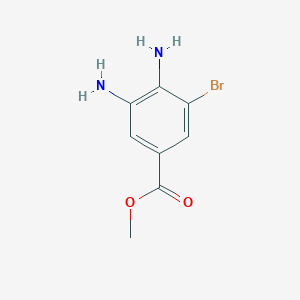
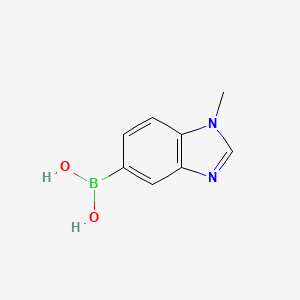
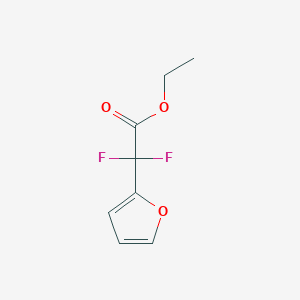
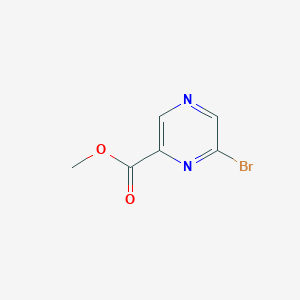
![ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425072.png)
![4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425073.png)
![3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1425074.png)
